molecular formula C13H20O B14844839 3-Tert-butyl-5-(propan-2-YL)phenol

3-Tert-butyl-5-(propan-2-YL)phenol

Cat. No.: B14844839
M. Wt: 192.30 g/mol
InChI Key: GZIGKDRGMAJENA-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-(propan-2-YL)phenol is an organic compound belonging to the class of phenols It is characterized by the presence of a tert-butyl group and an isopropyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-5-(propan-2-YL)phenol typically involves the alkylation of phenol with tert-butyl and isopropyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of supercritical carbon dioxide as a solvent has been explored to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-5-(propan-2-YL)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated phenols .

Scientific Research Applications

3-Tert-butyl-5-(propan-2-YL)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and its effects on cellular pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-5-(propan-2-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Similar in structure but lacks the isopropyl group.

    2,6-Di-tert-butylphenol: Contains two tert-butyl groups but no isopropyl group.

    4-Isopropylphenol: Contains an isopropyl group but lacks the tert-butyl group[][6].

Uniqueness

3-Tert-butyl-5-(propan-2-YL)phenol is unique due to the presence of both tert-butyl and isopropyl groups, which confer distinct steric and electronic properties

Properties

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

3-tert-butyl-5-propan-2-ylphenol

InChI

InChI=1S/C13H20O/c1-9(2)10-6-11(13(3,4)5)8-12(14)7-10/h6-9,14H,1-5H3

InChI Key

GZIGKDRGMAJENA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)O)C(C)(C)C

Origin of Product

United States

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